2-(2,5-dimethylphenoxy)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]propanamide
Overview
Description
2-(2,5-dimethylphenoxy)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]propanamide is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.17902698 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Stereoselective Synthesis
Research on stereoselective synthesis methodologies highlights the preparation of neutral and cationic 2-heterocyclically substituted propanamides, demonstrating the versatility of related compounds in synthetic chemistry. These methods pave the way for creating structurally complex molecules with potential biological activities (Marchetti et al., 1997).
Crystal Structure and Herbicidal Activity
Another study focused on the crystal structure and herbicidal activity of a closely related compound, revealing its effectiveness as a herbicide. This underscores the potential agricultural applications of similar compounds, suggesting that research into the specified compound could uncover new herbicidal agents (Liu et al., 2008).
Biological Evaluation for Anticonvulsant Properties
The design and synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives have been explored for their anticonvulsant properties. These studies demonstrate the potential therapeutic applications of compounds within this chemical framework in the treatment of epilepsy (Kamiński et al., 2015).
Synthesis of Masked 2-Amino-3-furancarboxaldehydes
Research on the synthesis of masked 2-amino-3-furancarboxaldehydes from compounds with similar structural motifs indicates a methodological advancement in creating complex organic molecules. This work contributes to the field of synthetic organic chemistry, offering routes to novel compounds with potential application in medicinal chemistry (Denisenko et al., 2010).
Synthesis and Biological Evaluation of [18F] Substituted Compounds
The development of [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography (PET) illustrates the significance of compounds within this class in neuroimaging and the study of neurodegenerative disorders. These findings highlight the role of structurally related compounds in the advancement of diagnostic methods for brain health (Fookes et al., 2008).
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-13-7-8-14(2)18(10-13)25-16(4)20(24)22-12-17-11-21-19-15(3)6-5-9-23(17)19/h5-11,16H,12H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOOBAGLOZTIBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NCC2=CN=C3N2C=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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